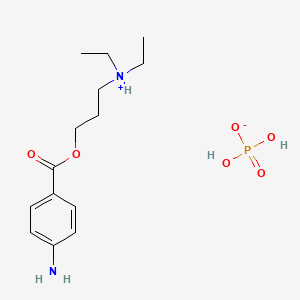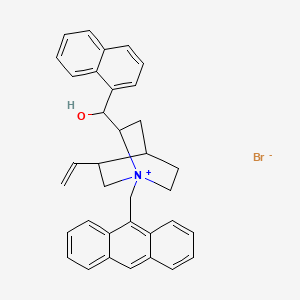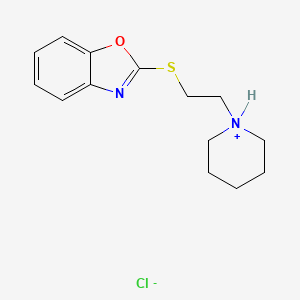
((2-Butoxyethoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Butoxyethoxy)methyl)oxirane, also known as Polyether ethylene oxide, is a colorless to light yellow liquid with the molecular formula C9H18O3 and a molar mass of 174.23742 g/mol . This compound is known for its solubility in various organic solvents such as alcohol, ester, and ether . It is used in various fields including chemical synthesis, cosmetics, and pharmaceuticals .
Preparation Methods
The preparation of ((2-Butoxyethoxy)methyl)oxirane can be achieved through the esterification of Polyether Glycol (Ethylene Glycol) and Ethylene Oxide . This process involves the reaction of these two compounds under specific conditions to form the desired product. Industrial production methods typically involve large-scale esterification processes with controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
((2-Butoxyethoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and catalysts.
Scientific Research Applications
((2-Butoxyethoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a bridging agent, crosslinking agent, and reaction agent in the synthesis of polymer compounds.
Biology: Its solubility and thickening properties make it useful in biological research.
Medicine: It is used as a drug carrier and sustained release agent in pharmaceutical formulations.
Industry: It is used as an emulsifier, surfactant, and viscosity agent in cosmetics.
Mechanism of Action
The mechanism of action of ((2-Butoxyethoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. For example, in the ring-opening reaction of oxirane by carboxylic acid, the reaction is initiated by a tertiary amine, leading to the formation of β-hydroxypropyl ester . This process involves several stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Comparison with Similar Compounds
((2-Butoxyethoxy)methyl)oxirane can be compared with other similar compounds such as:
Methyl Oxirane: Used in the synthesis of block copolymers.
2-Ethylhexanol Oxirane Derivatives: Used in the production of nonionic surfactants.
2-Methyl Oxirane: Known for its polymerization properties. The uniqueness of this compound lies in its specific solubility properties and its applications in various fields such as cosmetics and pharmaceuticals.
Properties
CAS No. |
13483-47-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(2-butoxyethoxymethyl)oxirane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-10-5-6-11-7-9-8-12-9/h9H,2-8H2,1H3 |
InChI Key |
ACBFXJILDVSGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCC1CO1 |
Related CAS |
126021-43-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


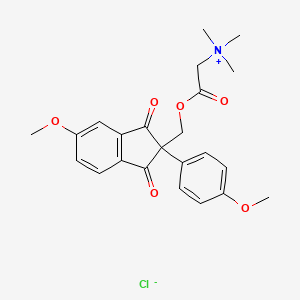

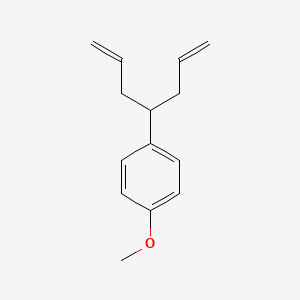
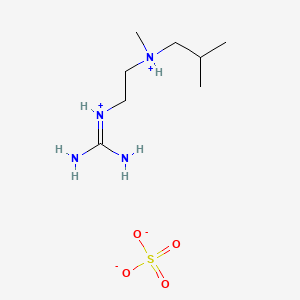
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
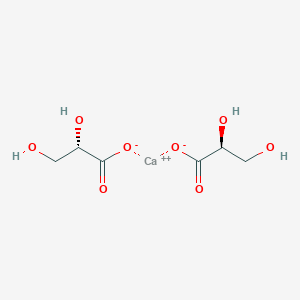
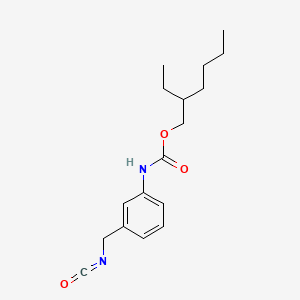
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
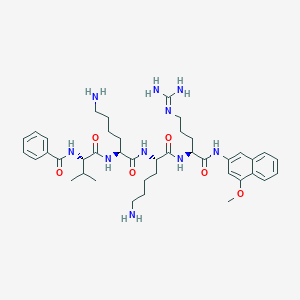
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

